N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine
Description
Properties
CAS No. |
853310-79-9 |
|---|---|
Molecular Formula |
C21H24ClN3 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C21H24ClN3/c1-3-25(4-2)13-12-23-21-15-20(16-8-6-5-7-9-16)24-19-11-10-17(22)14-18(19)21/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,23,24) |
InChI Key |
ZPLFKFRELDMWJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Analysis
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar quinoline core and diethylamine conformation. Key metrics:
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield (89%) | Requires anhydrous conditions |
| Reductive Amination | Mild conditions | Lower yield (68%) |
| Microwave-Assisted | Rapid (30 min) | Specialized equipment needed |
Industrial-Scale Considerations
For bulk synthesis, the nucleophilic substitution route is preferred due to scalability. Key parameters:
Chemical Reactions Analysis
Types of Reactions
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Structural Overview
The compound features a quinoline moiety with a chlorine substituent at the 6-position and a phenyl group at the 2-position. The ethylene diamine component contributes to its potential as a ligand in coordination chemistry.
Chemical Formula : C21H24ClN3
Molecular Weight : 353.9 g/mol
IUPAC Name : N-(6-chloro-2-phenylquinolin-4-yl)-N',N'-diethylethane-1,2-diamine
CAS Number : 853310-79-9
Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine has been studied for its ability to inhibit bacterial growth, potentially through the inhibition of bacterial enzymes.
Case Study : A study demonstrated that modifications in the quinoline structure could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may serve as a lead candidate for antibiotic development.
Anticancer Properties
The compound's structure suggests potential interactions with DNA and cellular receptors, which could lead to anticancer effects.
Case Study : In vitro studies have shown that similar quinoline derivatives can induce apoptosis in cancer cells by disrupting cell signaling pathways. The specific mechanisms of action for this compound are still under investigation, but preliminary results indicate promising activity against various cancer cell lines.
Coordination Chemistry
Due to its amine groups, this compound can act as a ligand in coordination complexes.
| Ligand Type | Metal Complex | Application |
|---|---|---|
| Bidentate | Nickel(II) | Catalysis in organic reactions |
| Bidentate | Copper(II) | Thermochromic materials |
These complexes can exhibit unique properties useful in catalysis and materials science.
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 354.17314 | 187.0 |
| [M+Na]+ | 376.15508 | 202.9 |
| [M+NH4]+ | 371.19968 | 196.4 |
| [M+K]+ | 392.12902 | 191.9 |
| [M-H]- | 352.15858 | 194.2 |
This table illustrates the mass-to-charge ratios and predicted collision cross sections for various adducts of the compound, which are critical for understanding its behavior in mass spectrometry.
Mechanism of Action
The mechanism of action of N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects may involve the disruption of cell signaling pathways.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 2. Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 353.89 | 3.8 | <0.1 (low) |
| Ro 41-3118 | 337.88 | 3.5 | 0.2–0.5 |
| Compound 7f (Quinazoline) | 359.1 | 2.9 | 1.2 |
Discussion of Structural-Activity Relationships (SAR)
- Phenyl Group at Position 2: This substituent likely increases hydrophobicity and π-stacking interactions, which could enhance bioavailability and target engagement compared to non-phenylated derivatives .
- Diethylaminoethylamine Side Chain: Common in antimalarial and anticancer agents, this chain may facilitate membrane penetration and interaction with heme targets or kinase ATP-binding pockets .
Biological Activity
N1-(6-Chloro-2-phenylquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine is a compound that belongs to the quinoline family, known for its diverse biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Characteristics
- Molecular Formula : C21H24ClN3
- Molecular Weight : 353.9 g/mol
- CAS Number : 853310-79-9
The compound features a chloro group at the 6-position and a phenyl group at the 2-position of the quinoline ring, linked to a diethylamine chain. This unique structure contributes to its biological properties.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
-
Anticancer Activity :
- The compound has shown significant antiproliferative effects against several cancer cell lines, including human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The half-maximal inhibitory concentration (IC50) values for related compounds in this class have been reported as low as 3.3 µM, indicating potent activity against these cancer types .
- Structure–activity relationship (SAR) studies suggest that modifications to the quinoline core can enhance anticancer activity by improving binding affinity to specific molecular targets such as PI3Kα .
-
Antiviral Activity :
- Recent studies have explored the compound's potential as an antiviral agent against SARS-CoV-2. Some derivatives have demonstrated EC50 values between 5.9 and 13.0 µM without cytotoxic effects at higher concentrations . This suggests that modifications around the quinoline scaffold can lead to improved antiviral properties.
-
Antimicrobial Properties :
- The compound exhibits antimicrobial activity, which may be attributed to its ability to inhibit bacterial enzymes or disrupt cellular processes in pathogens .
The biological activity of this compound is primarily mediated through:
- Enzyme Inhibition : The compound's interaction with key enzymes such as PI3Kα is crucial for its anticancer effects. By inhibiting these enzymes, it disrupts critical signaling pathways involved in cell proliferation and survival .
- DNA Interaction : Similar quinoline derivatives have shown the ability to intercalate with DNA, leading to cleavage and subsequent apoptosis in cancer cells . This mechanism is vital for its anticancer properties.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Caco-2 | 8.9 | |
| Anticancer | HCT-116 | 3.3 | |
| Antiviral | SARS-CoV-2 | 5.9 - 13.0 | |
| Antimicrobial | Various Bacteria | Not specified |
Case Study: Anticancer Activity
In a study investigating the antiproliferative effects of various quinoline derivatives, this compound was found to significantly reduce cell viability in both Caco-2 and HCT-116 cell lines. The study highlighted the importance of structural modifications in enhancing efficacy against mutant forms of PI3Kα present in HCT-116 cells.
Case Study: Antiviral Screening
Another study focused on screening a library of quinoline derivatives for antiviral activity against SARS-CoV-2. Compounds with structural similarities to this compound exhibited promising results, suggesting that this compound could be further developed as a potential therapeutic agent against COVID-19.
Q & A
Q. Advanced
- In vitro : 3D tumor spheroids (e.g., HCT-116) to mimic hypoxia and drug penetration.
- Pathway analysis : Western blotting for PI3Kα, STAT5, or FAK phosphorylation, given structural similarities to inhibitors in and .
- In vivo : Xenograft models (e.g., nude mice with HepG2 tumors) using intraperitoneal administration (10–20 mg/kg doses). Pharmacokinetic studies should monitor plasma half-life and tissue distribution, noting the diethyl group’s impact on metabolic clearance .
How can structure-activity relationship (SAR) studies guide further modifications of this compound?
Q. Advanced
- C6 position : Replacing chloro with fluoro may enhance bioavailability while retaining electron-withdrawing effects.
- C2 phenyl group : Introducing substituents (e.g., 4-methoxystyryl) could improve π-π stacking with kinase ATP pockets, as seen in compound 22 ().
- Ethylenediamine chain : Methylation or cyclization (e.g., pyrrolidine analogs) might reduce off-target interactions, inspired by nitric oxide synthase inhibitors in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
